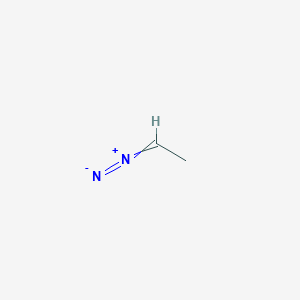

Diazoethane

Overview

Description

Diazoethane is an organic compound with the formula C₂H₄N₂. It is a member of the diazo compound family, characterized by the presence of a diazo group (N=N) attached to a carbon atom. This compound is a highly reactive and unstable compound, typically existing as a yellow gas at room temperature. It is known for its explosive nature and is usually handled with extreme caution in laboratory settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diazoethane can be synthesized through several methods, including:

Reaction of Ethylamine with Nitrous Acid: This method involves the reaction of ethylamine with nitrous acid to form this compound. The reaction is typically carried out at low temperatures to prevent decomposition.

Decomposition of Ethyl Diazonium Salts: Ethyl diazonium salts can be decomposed to produce this compound. This method requires careful control of reaction conditions to avoid explosive decomposition.

Industrial Production Methods

Due to its highly reactive and explosive nature, this compound is not produced on an industrial scale. It is generally prepared in situ in small quantities for specific laboratory applications.

Chemical Reactions Analysis

Reactions with Aldehydes

Diazoethane undergoes nucleophilic addition reactions with aliphatic aldehydes to form corresponding ethyl-substituted products . The reaction proceeds through the following mechanism:

- Initial nucleophilic attack on the carbonyl carbon

- Formation of an intermediate diazonium species

- Elimination of nitrogen gas to generate the final product

Methylation Reactions

When compared to diazomethane, this compound shows higher selectivity for alkylating oxygen atoms . The relative ratio of O2:O4:N-3 ethyl products is 1:1:2, demonstrating distinct reactivity from diazomethane which gives a ratio of 1:2:16 .

Thermal Decomposition

This compound undergoes thermal decomposition similar to other diazo compounds, with the following characteristics:

| Property | Value |

|---|---|

| Decomposition Temperature | 75-160°C |

| Energy Release | ~102 kJ/mol |

| Product Formation | Carbene intermediates |

The decomposition is highly exothermic and requires careful temperature control .

Cycloaddition Reactions

This compound participates in various cycloaddition reactions:

1,3-Dipolar Cycloadditions

Cyclopropanation

Reaction with Cyclohexanone

The reaction between this compound and cyclohexanone produces multiple products through competing pathways :

- Ring expansion products

- Addition products

- Rearrangement products

Mechanistic Studies

Recent investigations have revealed that this compound reactions proceed through:

Primary Pathways

The reactivity is influenced by:

This comprehensive analysis demonstrates that this compound serves as a versatile reagent in organic synthesis, with distinct advantages over other diazo compounds in certain applications. Its unique reactivity pattern makes it particularly useful in selective alkylation and cycloaddition reactions.

Scientific Research Applications

Organic Synthesis

1.1 Cycloaddition Reactions

Diazoethane is particularly valuable in cycloaddition reactions, where it can generate carbenes that react with multiple substrates. For instance, trifluoro this compound has been extensively studied for its ability to participate in dipolar cycloaddition reactions with vinyl sulfones, leading to the formation of sulfone- and fluoroalkyl-disubstituted pyrazolines. These reactions have been optimized in both batch and continuous flow processes, demonstrating scalable synthesis potential .

1.2 Carbene Generation

The ability of diazo compounds to generate carbenes makes them crucial in synthetic organic chemistry. Carbenes derived from this compound can engage in a variety of transformations, including cyclopropanation and olefination reactions. The interaction of diazo compounds with metalloporphyrins facilitates these transformations, highlighting the importance of this compound in catalysis .

Chemical Biology

2.1 Chemical Probes

In chemical biology, diazo compounds serve as chemical probes for studying biomolecules. Stabilized diazo compounds can selectively modify proteins and nucleic acids without disrupting their biological function. For example, diazoacetyl derivatives have been used to append fluorescent tags to proteins, enabling visualization and tracking within cellular systems .

2.2 Anticancer Research

Diazo compounds such as 6-diazo-5-oxo-norleucine (DON) have shown promise in anticancer research due to their ability to inhibit specific enzymes involved in nucleotide biosynthesis. DON has entered early-stage clinical trials for its efficacy against various cancers, including lymphomas and carcinomas . Similarly, diazo-containing analogs of amino acids have been explored for their potential as therapeutic agents against asparagine-dependent tumors .

Polymer Science

3.1 Polymerization Processes

Diazo compounds are also utilized in polymer science for the synthesis of novel materials. Their ability to generate reactive intermediates allows for the development of new polymerization techniques. Recent studies have highlighted the use of fluorinated diazo compounds in creating fluorine-substituted polymers, which exhibit unique properties suitable for advanced applications .

3.2 Surface Chemistry

In surface chemistry, diazo compounds can modify surfaces through covalent bonding, enhancing the properties of materials such as coatings and adhesives. The reactivity of diazo groups allows for functionalization that can improve adhesion and durability .

Summary Table: Applications of this compound

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Synthesis | Cycloaddition reactions; carbene generation | Versatile reactant; scalable synthesis |

| Chemical Biology | Chemical probes; anticancer research | Selective modification; therapeutic potential |

| Polymer Science | Polymerization processes; surface chemistry | Development of novel materials; enhanced properties |

Mechanism of Action

The mechanism of action of diazoethane involves the generation of carbenes, which are highly reactive intermediates. These carbenes can insert into carbon-hydrogen bonds, leading to the formation of new carbon-carbon bonds. The diazo group (N=N) in this compound is responsible for the generation of carbenes through the loss of nitrogen gas (N₂).

Comparison with Similar Compounds

Similar Compounds

Diazomethane (CH₂N₂): Similar to diazoethane, diazomethane is a diazo compound known for its use in methylation reactions and cyclopropanation.

Diazoacetate (C₂H₂N₂O₂): Another diazo compound used in organic synthesis, particularly in the preparation of α-diazo ketones.

Trimethylsilyldiazomethane (C₄H₁₀N₂Si): A safer alternative to diazomethane, used in similar reactions but with reduced risk of explosion.

Uniqueness of this compound

This compound is unique due to its specific reactivity and the types of reactions it can undergo. Its ability to generate carbenes makes it a valuable reagent in organic synthesis, particularly for the formation of cyclopropane derivatives and the homologation of carboxylic acids. its highly reactive and explosive nature requires careful handling and limits its use to specialized laboratory settings.

Biological Activity

Diazoethane, a simple diazo compound, has garnered attention in the field of chemical biology due to its unique reactivity and potential applications in modifying biomolecules. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and specific case studies that illustrate its utility in biological research.

Overview of Diazo Compounds

Diazo compounds are characterized by the presence of a diazo group (), which imparts significant reactivity. This compound, specifically, is known for its ability to participate in various chemical transformations, making it a valuable reagent in synthetic organic chemistry. The biological implications of diazo compounds are vast, as they can interact with nucleic acids, proteins, and other biomolecules, leading to modifications that can be exploited for research and therapeutic purposes.

The biological activity of this compound primarily stems from its ability to generate reactive intermediates that can modify nucleophilic sites on biomolecules. The following mechanisms are notable:

- Radical Formation : Upon thermal or photolytic decomposition, diazo compounds can generate radicals that facilitate reactions with biomolecules.

- Chemical Probing : this compound can be used as a chemical probe to label proteins and nucleic acids selectively, allowing for the study of their structures and functions.

- Cross-Linking : The reactivity of diazo groups enables cross-linking between biomolecules, which can be useful in studying protein-protein interactions or stabilizing protein structures.

1. Modification of Nucleic Acids

A study demonstrated that diazo compounds could modify RNA by targeting phosphate moieties. This modification was shown to affect translational activity, providing insights into RNA functionality and stability. Specifically, the Bhc-caged green fluorescent protein (GFP) mRNA was modified using diazo compounds, leading to controlled activation upon UV light exposure .

2. Protein Labeling

This compound has been employed in the selective modification of proteins. Research indicates that diazo compounds can react with specific amino acid residues within proteins, allowing for targeted labeling. For instance, diazoacetamide derivatives have been utilized to label glycosylation sites on cell surfaces, facilitating the study of glycoprotein dynamics in living cells .

3. Antitumor Activity

Some studies have explored the antitumor properties of diazo compounds derived from natural products. For example, derivatives such as 6-diazo-5-oxo-norleucine (DON) have shown significant inhibitory effects on amidotransferases involved in nucleotide biosynthesis. DON is currently under investigation for its potential therapeutic applications against various cancers .

Data Table: Biological Activities of Diazo Compounds

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing diazoethane, and how are they optimized?

this compound is typically synthesized via two primary routes: (1) reaction of ethyl chloroacetate with diazomethane in the presence of a base (e.g., KOH) or (2) in situ generation of diazomethane from N-methyl-N-nitroso-p-toluenesulfonamide, zinc dust, and acetic acid, followed by reaction with ethyl acetate. Optimization involves controlling temperature (ice-cooled conditions), solvent choice (dry, aprotic solvents), and purification via distillation or column chromatography to minimize decomposition .

Q. What safety protocols are essential for handling this compound?

Critical precautions include working under a fume hood to avoid inhalation of toxic fumes, using personal protective equipment (gloves, lab coats, safety glasses), and storing this compound in cool, dark conditions to prevent decomposition. Small quantities should be used to reduce explosion risks .

Q. What are the key applications of this compound in organic synthesis?

this compound is widely used in cyclopropanation (e.g., forming cyclopropane derivatives from alkenes), carbene insertion into C-H bonds, and C-H functionalization. These reactions enable access to complex molecules, including pharmaceuticals and agrochemical intermediates .

Q. How is this compound purified after synthesis, and why is this critical?

Post-synthesis, this compound is isolated via extraction with organic solvents (e.g., diethyl ether), dried over anhydrous sodium sulfate, and purified by distillation under reduced pressure. Purification removes byproducts like unreacted diazomethane and ensures high reactivity in downstream applications .

Advanced Research Questions

Q. How can MnO₂ contamination interfere with this compound applications in DNA caging, and how is this resolved?

MnO₂, a common oxidizer in this compound synthesis, can persist as a paramagnetic contaminant, disrupting 31P NMR analysis of caged DNA. Substituting MnO₂ with NiO₂ reduces interference, and rigorous filtration (e.g., using Celite™) improves purity for structural studies .

Q. Why do fluorinated this compound derivatives (e.g., difluoro this compound) exhibit lower stability, and how is this addressed?

Difluoro this compound is prone to hydrolysis due to electron-withdrawing fluorine atoms. Stability is enhanced using tert-butyl nitrite as an organic nitrite source in continuous flow reactors, which enables precise mixing and rapid reaction quenching, improving yields of pyrazoline derivatives .

Q. What factors govern stereoselectivity in cyclopropanation reactions using this compound?

Steric effects (e.g., bulky substituents) and reaction conditions (temperature, solvent polarity) influence exo/endo selectivity. For example, reactions with thiofluorenone at −15°C favor Δ²-pyrazoline isomers, while higher temperatures promote thiirane formation via diradical intermediates .

Q. How does continuous flow technology improve the synthesis of fluorinated this compound derivatives?

Flow reactors (e.g., micromixers with PTFE tubing) allow rapid mixing of difluoroethylamine with tert-butyl nitrite and acetic acid, minimizing decomposition. This method achieves >90% yield in pyrazoline synthesis compared to 8% in batch processes .

Q. What analytical challenges arise from this compound byproducts, and how are they mitigated?

Side reactions (e.g., hydrolysis to ethyl acetate derivatives) complicate NMR analysis. Strategies include quenching reactions at low temperatures, using deuterated solvents for clearer spectra, and employing LC-MS to track byproduct formation .

Q. How do reaction conditions impact the outcome of [3+2] cycloadditions involving this compound?

Low temperatures (−75°C) favor thiadiazoline intermediates, while warming induces nitrogen loss and thiirane formation. Solvent choice (THF vs. ether) and dipole orientation (anti vs. syn addition) further dictate product distribution, as seen in reactions with hetaryl thioketones .

Properties

IUPAC Name |

diazoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2/c1-2-4-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXALCKAKGDNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149710 | |

| Record name | Ethane, diazo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117-96-0 | |

| Record name | Diazoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, diazo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, diazo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.